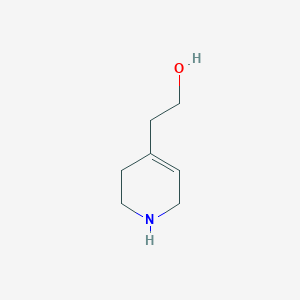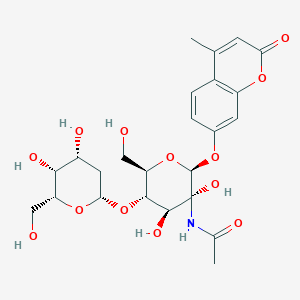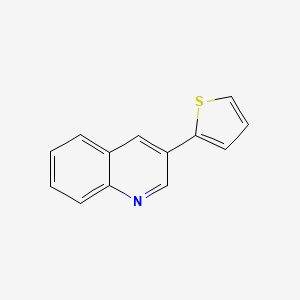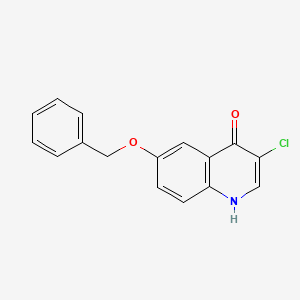![molecular formula C13H5F5O B12842674 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is a fluorinated aromatic aldehyde. The compound is characterized by the presence of five fluorine atoms attached to the biphenyl structure, with an aldehyde group at the 4-position. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl].
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atoms on the biphenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products:
Oxidation: Formation of pentafluorobenzoic acid.
Reduction: Formation of pentafluorobenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and specialty polymers.
Wirkmechanismus
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde is primarily influenced by its fluorinated aromatic structure and the presence of the aldehyde group. The compound can interact with various molecular targets through:
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules.
Hydrophobic Interactions: The biphenyl structure can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Fluorine Interactions: The fluorine atoms can participate in unique interactions, such as hydrogen bonding and dipole-dipole interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorobenzyl alcohol
Comparison:
- 2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Similar fluorinated biphenyl structure but with an iodine atom instead of an aldehyde group, making it useful in different substitution reactions.
- 2,3,4,5,6-Pentafluorobenzaldehyde: Contains a single benzene ring with five fluorine atoms and an aldehyde group, offering different reactivity and applications.
- 2,3,4,5,6-Pentafluorobenzyl alcohol: The reduced form of the aldehyde, used in different contexts where alcohol functionality is required.
This detailed overview provides a comprehensive understanding of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-carbaldehyde, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H5F5O |
|---|---|
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
4-(2,3,4,5,6-pentafluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H5F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-5H |
InChI-Schlüssel |
XBXLYTTVDNQLDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



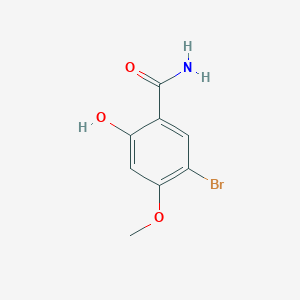

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
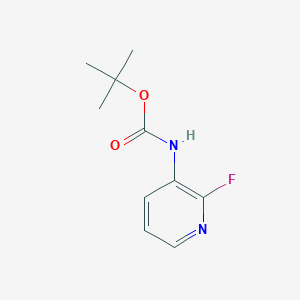
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
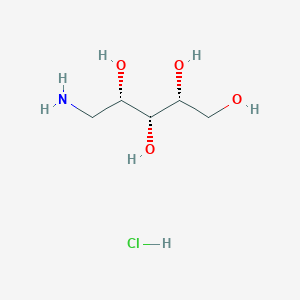
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
